2-(4-Methylphenyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine
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Overview
Description
2-(4-Methylphenyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine: is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a pyrazolo[1,5-a]pyrimidine core with phenyl and methylphenyl substituents, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methylphenyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine can be achieved through a multi-step process involving the condensation of appropriate starting materials. One common method involves the reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds under catalyst-free conditions in boiling dimethylformamide (DMF). This reaction yields 2-aryl-6-RC(O)-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carbonitriles, which can be further transformed into the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Methylphenyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of phenyl and methylphenyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-(4-Methylphenyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases and phosphodiesterases.
Medicine: Investigated for its anti-inflammatory, anticancer, and antiviral properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(4-Methylphenyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit cyclin-dependent kinases (CDKs) and phosphodiesterases (PDEs), leading to the disruption of cell cycle progression and modulation of intracellular signaling pathways. This inhibition results in the induction of apoptosis in cancer cells and the reduction of inflammation in various biological systems .
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity and potential anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits similar biological activities, including kinase inhibition and anticancer effects.
Benzo[4,5]imidazo[1,2-a]pyrimidine: Studied for its anti-inflammatory and anticancer properties.
Uniqueness: 2-(4-Methylphenyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both phenyl and methylphenyl groups enhances its ability to interact with various molecular targets, making it a versatile compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C25H19N3 |
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Molecular Weight |
361.4 g/mol |
IUPAC Name |
2-(4-methylphenyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C25H19N3/c1-18-12-14-20(15-13-18)23-17-25-26-22(19-8-4-2-5-9-19)16-24(28(25)27-23)21-10-6-3-7-11-21/h2-17H,1H3 |
InChI Key |
DCQOWIDXLNTIPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=CC(=NC3=C2)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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